N-({[3,3'-bithiophene]-5-yl}methyl)-2-cyclopropylacetamide
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Overview
Description
N-({[3,3’-bithiophene]-5-yl}methyl)-2-cyclopropylacetamide is an organic compound that features a bithiophene core, which is a conjugated system of two thiophene rings, and a cyclopropylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-2-cyclopropylacetamide typically involves the following steps:
Formation of 3,3’-Bithiophene: This can be achieved through the coupling of 3-bromothiophene using a Suzuki coupling reaction with a suitable boronic acid.
Introduction of the Cyclopropylacetamide Moiety: The bithiophene derivative is then reacted with cyclopropylacetyl chloride in the presence of a base such as triethylamine to form the desired acetamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-({[3,3’-bithiophene]-5-yl}methyl)-2-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the bithiophene core.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine or iodine can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .
Scientific Research Applications
N-({[3,3’-bithiophene]-5-yl}methyl)-2-cyclopropylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-2-cyclopropylacetamide involves its interaction with molecular targets through its conjugated bithiophene core and cyclopropylacetamide moiety. These interactions can modulate various biological pathways, depending on the specific application. For instance, in organic electronics, the compound can facilitate charge transport through its conjugated system .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler analog with two thiophene rings.
3,3’-Dibromo-2,2’-bithiophene: A bithiophene derivative with bromine substituents.
Naphthalimide-based Compounds:
Uniqueness
N-({[3,3’-bithiophene]-5-yl}methyl)-2-cyclopropylacetamide is unique due to its combination of a bithiophene core and a cyclopropylacetamide moiety, which imparts specific electronic and steric properties that are not present in simpler analogs. This uniqueness makes it a valuable compound for specialized applications in various scientific fields .
Properties
Molecular Formula |
C14H15NOS2 |
---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
2-cyclopropyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide |
InChI |
InChI=1S/C14H15NOS2/c16-14(5-10-1-2-10)15-7-13-6-12(9-18-13)11-3-4-17-8-11/h3-4,6,8-10H,1-2,5,7H2,(H,15,16) |
InChI Key |
HCXDOSORAFJUFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Origin of Product |
United States |
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